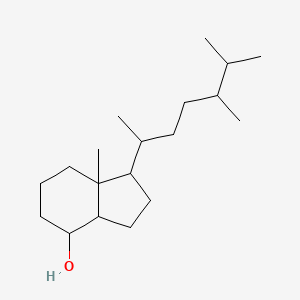
1-(5,6-Dimethylheptan-2-yl)-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5,6-Dimethylheptan-2-yl)-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol is an organic compound that belongs to the class of steroid esters. This compound is characterized by its complex structure, which includes multiple rings and hydroxyl groups. It is found in various natural sources and has significant biological and chemical properties.
Preparation Methods
The synthesis of 1-(5,6-Dimethylheptan-2-yl)-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol involves several steps, starting from simpler organic molecules. The synthetic routes typically include:
Step 1: Formation of the heptane chain with dimethyl substitutions.
Step 2: Cyclization to form the octahydroinden structure.
Step 3: Introduction of the hydroxyl group at the appropriate position.
Industrial production methods often involve the use of catalysts and specific reaction conditions to ensure high yield and purity. The reactions are typically carried out under controlled temperatures and pressures to optimize the formation of the desired product.
Chemical Reactions Analysis
1-(5,6-Dimethylheptan-2-yl)-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a ketone or aldehyde, depending on the reagents used.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(5,6-Dimethylheptan-2-yl)-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol has various applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its role in biological processes and its potential as a bioactive compound.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5,6-Dimethylheptan-2-yl)-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
1-(5,6-Dimethylheptan-2-yl)-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol can be compared with other similar compounds, such as:
- (5S,8R,9S,10S,13S,17R)-17-[(2S,3S,5R)-3-Hydroxy-5,6-dimethylheptan-2-yl]-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one .
- 1-(5,6-Dimethylheptan-2-yl)-6,9a,11a-trimethyl-1h,2h,3h,3ah,5h,5ah,6h,7h,8h,9h,9bh,10h,11h-cyclopenta[a]phenanthren-7-yl acetate .
These compounds share structural similarities but differ in specific functional groups and biological activities, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C19H36O |
|---|---|
Molecular Weight |
280.5 g/mol |
IUPAC Name |
1-(5,6-dimethylheptan-2-yl)-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol |
InChI |
InChI=1S/C19H36O/c1-13(2)14(3)8-9-15(4)16-10-11-17-18(20)7-6-12-19(16,17)5/h13-18,20H,6-12H2,1-5H3 |
InChI Key |
XBGWXALJZVHJOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)CCC(C)C1CCC2C1(CCCC2O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


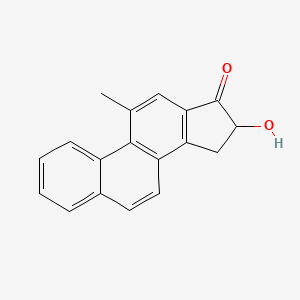
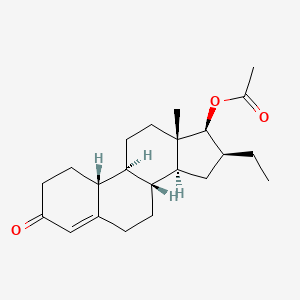

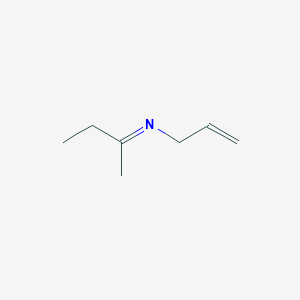
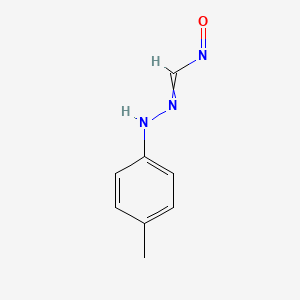
![4-(3,4-Dimethoxyphenyl)-6,7-dimethoxynaphtho[2,3-c]furan-1,3-dione](/img/structure/B14692356.png)
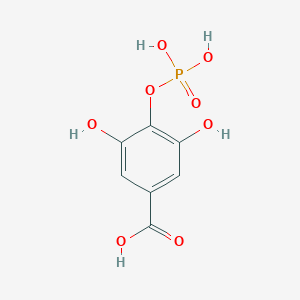
![Benzene, [(1-methylethyl)telluro]-](/img/structure/B14692366.png)
![[(5-Oxo-5,6,7,8-tetrahydronaphthalen-1-yl)oxy]acetic acid](/img/structure/B14692369.png)

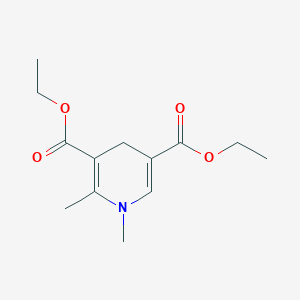
![9-Thiabicyclo[3.3.1]non-6-en-2-one](/img/structure/B14692388.png)

![3-[3-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14692403.png)
